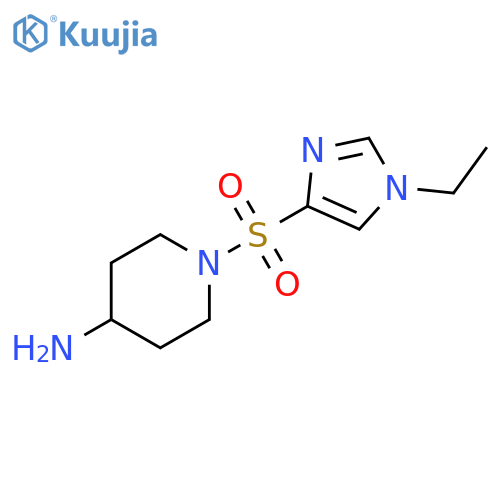Cas no 1540470-54-9 (1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine)

1540470-54-9 structure
商品名:1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine
CAS番号:1540470-54-9
MF:C10H18N4O2S
メガワット:258.340520381927
CID:5210047
1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine 化学的及び物理的性質
名前と識別子
-
- 1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine
- 4-Piperidinamine, 1-[(1-ethyl-1H-imidazol-4-yl)sulfonyl]-
-
- インチ: 1S/C10H18N4O2S/c1-2-13-7-10(12-8-13)17(15,16)14-5-3-9(11)4-6-14/h7-9H,2-6,11H2,1H3
- InChIKey: JAVFMTCQTJXFGP-UHFFFAOYSA-N
- ほほえんだ: N1(S(C2=CN(CC)C=N2)(=O)=O)CCC(N)CC1
1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM506338-1g |
1-((1-Ethyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-amine |
1540470-54-9 | 97% | 1g |
$455 | 2023-01-02 |
1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
1540470-54-9 (1-(1-Ethyl-1H-imidazole-4-sulfonyl)-piperidin-4-ylamine) 関連製品
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
